

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

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An In-Depth Technical Guide to **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile** (CAS: 135689-93-9)

Abstract

This technical guide provides a comprehensive overview of **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile**, a pivotal chemical intermediate in the fields of organic synthesis and pharmaceutical development. Identified by its CAS number 135689-93-9, this bifunctional molecule possesses a unique biphenyl scaffold decorated with both a nitrile and a formyl (aldehyde) group.^{[1][2]} This structural arrangement makes it a highly versatile building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This document details its chemical and physical properties, provides an authoritative synthesis protocol based on the Suzuki-Miyaura cross-coupling reaction, explores its applications in drug discovery, and outlines critical safety and handling procedures for laboratory and industrial settings.

Core Chemical Identity and Properties

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is a white to light yellow crystalline solid.^{[1][3]} Its structure features two phenyl rings linked together, with a nitrile ($\text{-C}\equiv\text{N}$) group at the 2-position of one ring and a formyl (-CHO) group at the 4'-position of the other. This ortho/para substitution pattern and the presence of two reactive functional groups are key to its utility in synthetic chemistry. The nitrile group can serve as a precursor to amines, amides, or

tetrazoles, while the aldehyde is reactive towards nucleophiles and can be readily oxidized or reduced.

Table 1: Physicochemical Properties of **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile**

Property	Value	Source(s)
CAS Number	135689-93-9	[1][2][3][4]
Molecular Formula	C ₁₄ H ₉ NO	[1][2][4]
Molecular Weight	207.23 g/mol	[1][2][4]
IUPAC Name	2-(4-formylphenyl)benzonitrile	[2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	~163 - 177 °C	[1][3]
Solubility	Soluble in organic solvents (e.g., ethanol, DMF), slightly soluble in water.	[3]
SMILES	<chem>C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O</chem>	[1][2]
InChIKey	GOMLISZHRJBRGK-UHFFFAOYSA-N	[2]

Synthesis and Mechanism: The Suzuki-Miyaura Coupling Approach

The construction of the biphenyl core of **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile** is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups, making it ideal for a molecule bearing both a nitrile and a reactive aldehyde. [5] The logical and field-proven approach involves coupling a halogenated benzonitrile with a formyl-substituted phenylboronic acid.

Expertise & Causality in Protocol Design

The chosen protocol couples 2-bromobenzonitrile with 4-formylphenylboronic acid.

- **Catalyst Choice:** A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, is the cornerstone of the reaction. It facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forges the new carbon-carbon bond.
- **Base Selection:** An inorganic base, like potassium carbonate (K_2CO_3), is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.
- **Solvent System:** A mixture of an organic solvent (e.g., Toluene or Dioxane) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base, creating a biphasic system that promotes efficient reaction at the interface.

Detailed Experimental Protocol (Self-Validating System)

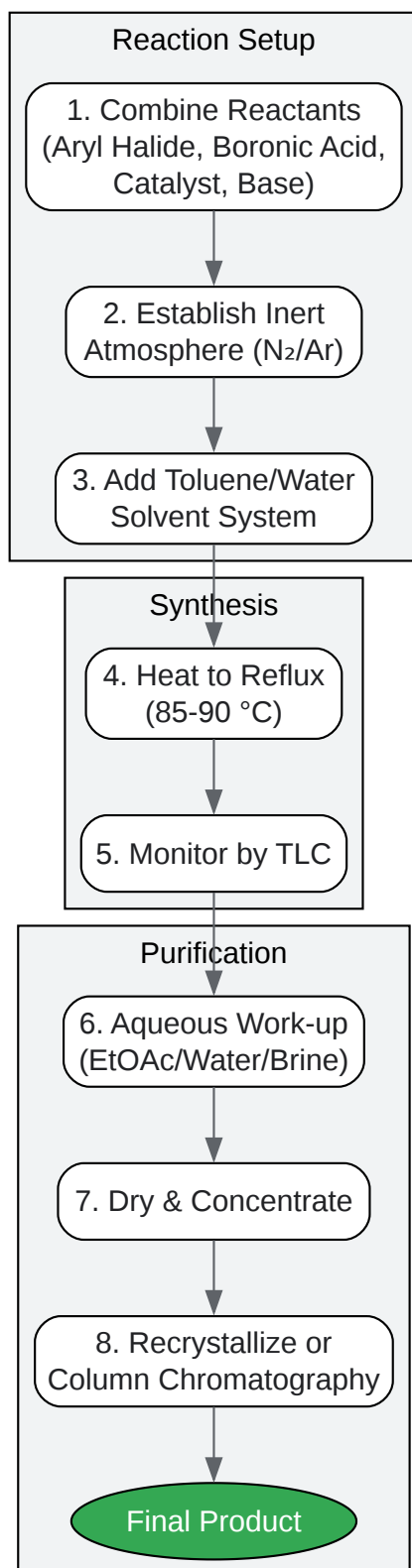
Objective: To synthesize **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile** with high purity and yield.

Materials:

- 2-Bromobenzonitrile (1.0 eq)
- 4-Formylphenylboronic acid (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Potassium Carbonate (K_2CO_3) (2.5 eq)
- Toluene and Water (4:1 v/v)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Inert Atmosphere:** To a round-bottom flask equipped with a reflux condenser, add 2-bromobenzonitrile, 4-formylphenylboronic acid, potassium carbonate, and the palladium catalyst.
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the toluene/water solvent mixture via syringe.
- **Reaction:** Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromobenzonitrile) is consumed (typically 6-12 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- **Extraction:** Wash the organic layer sequentially with water and then brine. This removes the inorganic base and other aqueous-soluble impurities.
- **Drying & Filtration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile**.

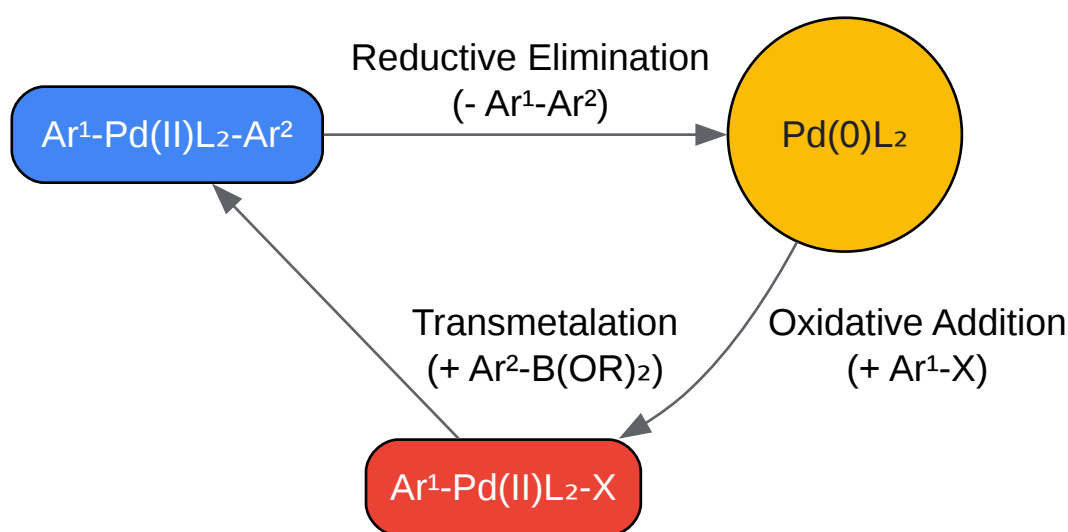


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Caption: Workflow for the synthesis of **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile**.

Authoritative Grounding: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle, which is fundamental to palladium-catalyzed cross-coupling reactions.



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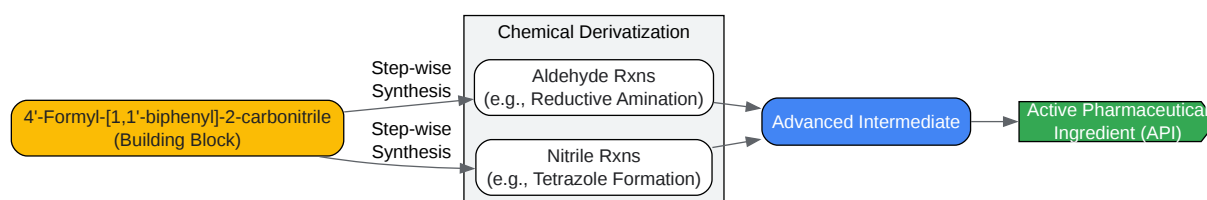
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is not typically an end-product but rather a high-value intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a powerful tool for building molecular complexity.

- **Scaffold for Medicinal Chemistry:** The biphenyl-nitrile motif is a well-known "privileged structure" in medicinal chemistry, particularly in the development of angiotensin II receptor blockers (ARBs) used to treat hypertension.^[5] While this specific isomer is not the direct precursor for drugs like Valsartan or Olmesartan, it serves as a critical structural analog for designing new chemical entities that target similar receptors. The formyl group provides a convenient handle for derivatization to introduce other functionalities or build heterocyclic rings.^[5]

- **Intermediate for Complex Syntheses:** The compound is a key starting material for synthesizing more elaborate molecules.^{[1][3]} The aldehyde can undergo Wittig reactions, reductive aminations, or condensations, while the nitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
- **Reference Standard in Pharmaceutical Analysis:** As a known synthetic precursor or potential impurity in the synthesis of certain APIs, **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile** is used as a reference standard in quality control (QC) laboratories to develop and validate analytical methods (e.g., HPLC) to ensure the purity of final drug products.^[6]



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Caption: Role as a versatile intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

Due to its classification, proper handling of **4'-Formyl-[1,1'-biphenyl]-2-carbonitrile** is essential to ensure laboratory safety.^{[2][7]}

Table 2: GHS Hazard Classification

Hazard Code	Hazard Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Category 4)
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2)
H319	Causes serious eye irritation	Serious Eye Damage/Irritation (Category 2A)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Category 4)
H335	May cause respiratory irritation	STOT SE (Category 3)

Source: PubChem, Biosynth

Safety Data Sheet[2][7]

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]
- Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[9]
- Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]
- Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
- Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] Keep away from incompatible materials such as strong oxidizing agents.

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- To cite this document: BenchChem. [4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043046#4-formyl-1-1-biphenyl-2-carbonitrile-cas-number]

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